5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid (1) serves as a crucial intermediate in synthesizing a group of potential sodium-glucose cotransporter-2 (SGLT2) inhibitors. [] These inhibitors show promise in treating diabetes. [] Derivatives of this compound, like (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) benzoate (BFB), are also being investigated. []
Although the provided abstracts don't offer detailed molecular structure data, they suggest that modifications on the benzene ring and substitutions at the carboxylic acid group are common strategies for synthesizing derivatives. [] Crystal structure analysis of related compounds like 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, a simpler analog, are available. []
Research indicates that (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) benzoate (BFB), a derivative, might provide protection against oxidative stress injury by activating the Nrf2 pathway and influencing autophagy. [] This suggests that modifications to the parent compound can lead to variations in biological activity and potential therapeutic applications.
The primary application of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid appears to be its use as an intermediate in synthesizing potential SGLT2 inhibitors for diabetes treatment. [] Its derivatives, like BFB, are being studied for their potential neuroprotective effects. [] Further research is needed to explore other potential applications.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: